1,2-Diiodotetrafluorobenzene

Crystal Engineering Halogen Bonding Supramolecular Synthons

Researchers requiring a non-linear halogen bond donor often procure the wrong DITFB isomer. 1,2-Diiodotetrafluorobenzene (CAS 2708-97-6) is the ortho-isomer with iodine atoms at ~60°-essential for templating discrete cyclic tetramers and directing regiospecific solid-state [2+2] photodimerization (e.g., head-to-tail cyclobutane from 2,4-bpe). • Bent donor geometry (ortho) enables tetrameric supramolecular synthons inaccessible to linear para-isomer • Solid at room temperature (mp 49-50 °C); suitable for mechanochemical co-crystal screening • ≥98% purity; ambient shipping

Molecular Formula C6F4I2
Molecular Weight 401.87 g/mol
CAS No. 2708-97-6
Cat. No. B1294554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diiodotetrafluorobenzene
CAS2708-97-6
Molecular FormulaC6F4I2
Molecular Weight401.87 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)I)I)F)F)F
InChIInChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9
InChIKeyJQBYIZAYQMMVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Diiodotetrafluorobenzene (CAS 2708-97-6) Procurement Guide: Ortho-Diiodo Isomer for Directed Supramolecular Assembly


1,2-Diiodotetrafluorobenzene (CAS 2708-97-6, 1,2-DITFB) is a member of the diiodotetrafluorobenzene (DITFB) isomeric family, distinguished by its ortho-arrangement of the two iodine atoms on a fully fluorinated benzene ring [1]. This molecular architecture confers a specific, non-linear (bent) halogen bond donor geometry, which is a fundamental determinant of its behavior in crystal engineering and supramolecular chemistry applications. The compound is characterized by a molecular formula of C6F4I2, a molecular weight of 401.87 g/mol, and a melting point of 49-50 °C [1]. Its two strong halogen bond donor sites (C-I) are positioned at an approximately 60° angle, enabling the construction of unique supramolecular synthons and architectures that are inaccessible to its linear (para) or angled (meta) isomers .

Why 1,2-Diiodotetrafluorobenzene Cannot Be Substituted by Other Diiodotetrafluorobenzene Isomers


The three isomeric diiodotetrafluorobenzenes—1,2- (ortho), 1,3- (meta), and 1,4- (para)—are not interchangeable due to fundamental differences in their molecular geometry that directly dictate the topology and properties of the resulting supramolecular assemblies [1]. While the para-isomer (1,4-DITFB) acts as a linear halogen bond donor and is widely used, the ortho-isomer (1,2-DITFB) provides a distinct, non-linear donor geometry. This bent shape is crucial for templating specific crystal packing arrangements, enabling the formation of discrete cyclic motifs like tetramers and directing regioselective solid-state reactions [2]. Furthermore, the meta-isomer (1,3-DITFB) is a liquid at room temperature [3], which precludes its use in many solid-state crystal engineering strategies that rely on a crystalline starting material. Therefore, a generic procurement of 'a diiodotetrafluorobenzene' without specifying the isomer will fail to deliver the requisite structural and functional performance for applications where the donor's angular geometry is the key design parameter.

Quantitative Differentiation Evidence for 1,2-Diiodotetrafluorobenzene (CAS 2708-97-6)


Unique Bent Donor Geometry of 1,2-DITFB Enables Discrete Cyclic Tetramer Formation

The 1,2-DITFB isomer is distinct from the linear 1,4-DITFB isomer due to its bent halogen bond donor geometry. This angularity enables the formation of a discrete 2:2 cyclic tetrameric motif with a nitroxide acceptor, which is not observed with the para-isomer. The co-crystal formed between 1,2-DITFB and 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) adopts a (TMIO)₂·(1,2-DITFB)₂ stoichiometry . This contrasts with the extended, chain-like structures typically formed by the linear 1,4-DITFB donor .

Crystal Engineering Halogen Bonding Supramolecular Synthons

Ortho-Isomer Is a Solid at Room Temperature, Unlike the Meta-Isomer Liquid

The physical state of the isomeric diiodotetrafluorobenzenes at 25 °C is a critical procurement consideration for solid-state applications. 1,2-DITFB is a crystalline solid with a melting point of 49-50 °C [1], whereas its meta-isomer, 1,3-diiodotetrafluorobenzene, is a liquid at room temperature, being the sole liquid DITFB isomer at 25 °C [2]. This liquid state for the meta-isomer is attributed to weaker intermolecular interactions in its crystal packing [2].

Physical Property Crystal Engineering Procurement Specification

1,2-DITFB Directs Head-to-Tail (ht) Regiospecificity in Solid-State [2+2] Photodimerization

In a direct comparative study of all three isomeric donors with the acceptor trans-1-(2-pyridyl)-2-(4-pyridyl)ethylene (2,4-bpe), the ortho-isomer 1,2-DITFB uniquely directs a head-to-tail (ht) photodimerization in the solid state. In contrast, the meta-isomer directs a head-to-head (hh) photodimerization, while the para-isomer yields a cocrystal that is unreactive under the same UV-irradiation conditions [1]. The reaction with 1,2-DITFB is stereospecific, regiospecific, and quantitative [1].

Solid-State Photochemistry Crystal Engineering Regioselective Synthesis

C-I Bond of 1,2-DITFB Shows Stronger Halogen Bond Donor Capability than Br or Cl Analogs

The halogen bond donor strength of 1,2-DITFB is significantly greater than that of its bromine and chlorine analogs. A computational study on cocrystals with 2,2′-bi(1,8-naphthyridine) calculated the interaction energy of the bifurcated halogen bond. The interaction for the iodo compound was found to be much stronger, which correlated with experimental findings: while the cocrystal with 1,2-DITFB was readily obtained, cocrystals with 1,2-dibromotetrafluorobenzene and 1,2-dichlorotetrafluorobenzene could not be synthesized under the same conditions [1].

Halogen Bonding Crystal Engineering Computational Chemistry

Validated Application Scenarios for 1,2-Diiodotetrafluorobenzene (CAS 2708-97-6)


Directed Synthesis of Head-to-Tail Unsymmetrical Cyclobutanes via Solid-State Templation

1,2-DITFB is the required supramolecular template for the regiospecific and stereospecific solid-state [2+2] photodimerization of an unsymmetrical alkene (2,4-bpe) to yield the head-to-tail (ht) cyclobutane photoproduct [1]. The isomeric 1,3-DITFB and 1,4-DITFB are not viable alternatives, as they lead to a different regiochemical outcome (head-to-head) or no reaction, respectively [1]. This application leverages the unique bent geometry of the ortho-isomer.

Construction of Discrete Cyclic Halogen-Bonded Assemblies (Tetramers)

Crystal engineers aiming to synthesize finite, discrete supramolecular motifs such as cyclic tetramers require the specific angular donor geometry of 1,2-DITFB. As demonstrated by its co-crystal with the TMIO radical, 1,2-DITFB forms a 2:2 cyclic tetrameric structure . The linear 1,4-DITFB isomer typically propagates extended chains and will not yield this specific topology .

Solid-Phase and Mechanochemical Co-Crystal Screening Requiring a Solid-State Reagent

For high-throughput co-crystal screening via grinding (mechanochemistry) or other solid-state methods, a solid reagent is required. 1,2-DITFB, with its melting point of 49-50 °C, is a solid at room temperature and thus suitable for these techniques [2]. The meta-isomer, 1,3-DITFB, is a liquid at 25 °C and would require different processing and handling, making it unsuitable for these common solid-state screening methods [3].

Technical Documentation Hub

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